Z-L-alanine 4-methoxy-beta-naphthylamide
Overview
Description
Z-L-alanine 4-methoxy-beta-naphthylamide is a chemical compound with the molecular formula C22H22N2O4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of Z-L-alanine 4-methoxy-beta-naphthylamide is represented by the empirical formula C22H22N2O4 . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
Z-L-alanine 4-methoxy-beta-naphthylamide has a molecular weight of 378.42 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Biosynthesis and Metabolism in Plants
- β-Alanine, a non-proteinogenic amino acid, is involved in the synthesis of compounds that are crucial for plant defense mechanisms, stress responses, and hormone production. It plays a significant role in the biosynthesis of pantothenate (vitamin B5), which is vital for the formation of coenzyme A and acyl carrier protein, essential components in plant metabolism. This indicates the broader importance of amino acids like Z-L-alanine in plant biochemistry and their potential application in enhancing stress resistance and nutritional value in crops (Parthasarathy, Savka, & Hudson, 2019).
Development of Naphthalimide-Based Compounds
- Naphthalimide compounds are crucial in medicinal chemistry due to their extensive potential in treating various diseases, including cancer, bacterial infections, and neurodegenerative disorders. The structural versatility of naphthalimides allows for their interaction with biological macromolecules, leading to significant pharmacological applications. This underscores the potential of Z-L-alanine 4-methoxy-beta-naphthylamide derivatives in drug development and disease treatment strategies (Gong, Addla, Lv, & Zhou, 2016).
Enhancing Exercise Performance
- Research on β-alanine, a component of the dipeptide carnosine, has shown that its supplementation can improve exercise performance by increasing muscle carnosine content. This suggests that derivatives of Z-L-alanine could potentially be explored for their effects on physical performance and endurance, highlighting an interesting area for sports science and nutrition (Blancquaert, Everaert, & Derave, 2015).
Alanine Dehydrogenase and Industrial Applications
- Alanine dehydrogenase (AlaDH) is involved in the conversion of L-alanine to pyruvate, playing a central role in microbial metabolism. The enzyme's activities have potential applications in the pharmaceutical, environmental, and food industries, suggesting that Z-L-alanine derivatives could be relevant in biotechnological processes and industrial enzyme applications (Dave & Kadeppagari, 2019).
Future Directions
properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(23-22(26)28-14-16-8-4-3-5-9-16)21(25)24-18-12-17-10-6-7-11-19(17)20(13-18)27-2/h3-13,15H,14H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORNHPLFMGYMF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427232 | |
Record name | Z-L-alanine 4-methoxy-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-L-alanine 4-methoxy-beta-naphthylamide | |
CAS RN |
201982-94-7 | |
Record name | Z-L-alanine 4-methoxy-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201982-94-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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